Cas no 27559-45-1 (3-hydroxy-N-phenylbenzamide)

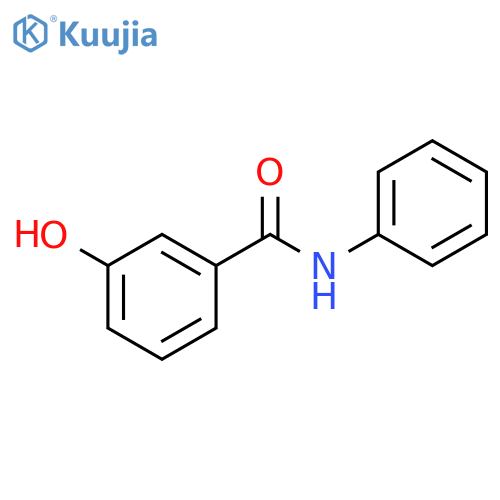

3-hydroxy-N-phenylbenzamide structure

商品名:3-hydroxy-N-phenylbenzamide

3-hydroxy-N-phenylbenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide,3-hydroxy-N-phenyl-

- 3-HYDROXYBENZANILIDE

- M-HYDROXYBENZANILIDE

- 2-Oxybenzanilid

- 3-Hydroxy-benzoesaeure-anilid

- 3-hydroxy-benzoic acid anilide

- 3-hydroxy-N-phenylbenzamide

- 3-Oxybenzanilid

- BenzaMide,3-hydroxy-N-phenyl

- AKOS000207725

- CS-0205255

- MFCD00060320

- Z31504324

- SB76844

- BS-27731

- Benzamide, 3-hydroxy-N-phenyl-

- CBA55945

- EN300-59827

- 3-hydroxy-N-phenyl-benzamide

- IFEJZEHNZGEGNM-UHFFFAOYSA-N

- SCHEMBL2063559

- 27559-45-1

- 3-hydroxybenzanilide, AldrichCPR

-

- MDL: MFCD00060320

- インチ: InChI=1S/C13H11NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h1-9,15H,(H,14,16)

- InChIKey: IFEJZEHNZGEGNM-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC(C(NC2=CC=CC=C2)=O)=C1

計算された属性

- せいみつぶんしりょう: 213.07900

- どういたいしつりょう: 213.079

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 153°C

- ふってん: 300.1±25.0 °C at 760 mmHg

- フラッシュポイント: 135.3±23.2 °C

- PSA: 49.33000

- LogP: 2.71750

- じょうきあつ: 0.0±0.7 mmHg at 25°C

3-hydroxy-N-phenylbenzamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38-52

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-hydroxy-N-phenylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-59827-0.5g |

3-hydroxy-N-phenylbenzamide |

27559-45-1 | 95.0% | 0.5g |

$20.0 | 2025-03-21 | |

| Enamine | EN300-59827-1.0g |

3-hydroxy-N-phenylbenzamide |

27559-45-1 | 95.0% | 1.0g |

$25.0 | 2025-03-21 | |

| Enamine | EN300-59827-2.5g |

3-hydroxy-N-phenylbenzamide |

27559-45-1 | 95.0% | 2.5g |

$44.0 | 2025-03-21 | |

| TRC | H594598-25mg |

3-hydroxy-N-phenylbenzamide |

27559-45-1 | 25mg |

$ 50.00 | 2022-06-04 | ||

| TRC | H594598-250mg |

3-hydroxy-N-phenylbenzamide |

27559-45-1 | 250mg |

$ 275.00 | 2022-06-04 | ||

| Enamine | EN300-59827-0.25g |

3-hydroxy-N-phenylbenzamide |

27559-45-1 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-59827-0.05g |

3-hydroxy-N-phenylbenzamide |

27559-45-1 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| abcr | AB150827-50g |

m-Hydroxybenzanilide; . |

27559-45-1 | 50g |

€619.40 | 2024-04-17 | ||

| A2B Chem LLC | AF30232-25g |

3-Hydroxy-N-phenylbenzamide |

27559-45-1 | 98% | 25g |

$347.00 | 2024-04-20 | |

| 1PlusChem | 1P00BDQW-5g |

m-Hydroxybenzanilide |

27559-45-1 | 98% | 5g |

$76.00 | 2025-02-25 |

3-hydroxy-N-phenylbenzamide 関連文献

-

1. Internuclear cyclisation. Part XXI. Thermal decomposition of diazonium sulphates from alkoxy-N-alkyl-2-aminobenzanilidesD. H. Hey,J. A. Leonard,C. W. Rees,Alan R. Todd J. Chem. Soc. C 1967 1513

-

Gizem Kaya,Baris Kiskan,Yusuf Yagci Polym. Chem. 2019 10 1268

-

José-Antonio García-López,Michael F. Greaney Chem. Soc. Rev. 2016 45 6766

-

Rahul Kadu,Monojit Batabyal,Heena Kadyan,Apurba Lal Koner,Sangit Kumar Dalton Trans. 2019 48 7249

27559-45-1 (3-hydroxy-N-phenylbenzamide) 関連製品

- 87-17-2(Salicylanilide)

- 15457-50-8(N-(4-Hydroxyphenyl)benzamide)

- 526-18-1(osalmid)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:27559-45-1)3-hydroxy-N-phenylbenzamide

清らかである:99%

はかる:50g

価格 ($):367.0